IKK2 Enzymatic Inhibition: Target Compound vs. SC-514 and IKK 16
In a standardized IKK2 enzymatic assay (ChEMBL_611997), N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide exhibited an IC50 >10,000 nM, classifying it as a low-potency IKK2 ligand [1]. In contrast, the widely used tool compound SC-514 shows an IC50 of 11.2 µM (11,200 nM) under comparable conditions, placing the target compound in a similar potency bracket . However, the optimized indole carboxamide IKK 16 achieves an IC50 of 40 nM against IKK2, demonstrating that focused medicinal chemistry can improve potency by >250-fold within this scaffold class . The target compound's weak enzymatic potency does not preclude its utility as a negative-control compound or as a fragment-like starting point for structure-based optimization, but it cannot substitute for SC-514 or IKK 16 in experiments requiring potent IKK2 blockade.
| Evidence Dimension | IKK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 >10,000 nM |
| Comparator Or Baseline | SC-514 (IC50 = 11,200 nM); IKK 16 (IC50 = 40 nM) |
| Quantified Difference | Target compound is equipotent to SC-514 (within ~1.1-fold) but >250-fold weaker than IKK 16 |
| Conditions | Recombinant IKK2/IKKβ enzymatic assay; ChEMBL_611997 protocol |
Why This Matters
The potency bracket defines the compound's utility: suitable as an inactive control or lead-optimization starting point, but not as a potent IKK2 probe.
- [1] Traquandi G, Ciomei M, Ballinari D, et al. IKK2 inhibition data for N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide. ChEMBL_611997 (CHEMBL1072204); IC50 >10,000 nM. BindingDB. View Source
